molecular formula C15H23N3O B6135192 4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine

4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine

Cat. No.: B6135192
M. Wt: 261.36 g/mol
InChI Key: HINMPSFDKGMRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine is a complex organic compound that features a morpholine ring attached to a piperidine ring, which is further connected to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine typically involves multi-step organic reactionsThe final step involves the formation of the morpholine ring via cyclization reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-ylmethyl)piperidin-4-one
  • 4-(Piperidin-1-yl)pyridine
  • 1-(Pyridin-3-ylmethyl)piperidine

Uniqueness

4-[1-(Pyridin-3-ylmethyl)piperidin-3-yl]morpholine is unique due to its combination of a morpholine ring with a piperidine and pyridine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-[1-(pyridin-3-ylmethyl)piperidin-3-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-14(11-16-5-1)12-17-6-2-4-15(13-17)18-7-9-19-10-8-18/h1,3,5,11,15H,2,4,6-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINMPSFDKGMRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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